2-Nitro-4-azidophenylsulfenyl chloride
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of 2-nitro-4-azidophenylsulfenyl chloride is characterized by a substituted benzene ring bearing three distinct functional groups positioned at specific locations that influence both electronic properties and spatial configuration. The base structure consists of a benzene ring with a sulfenyl chloride group (-S-Cl) attached directly to the aromatic system, creating the fundamental organosulfur framework characteristic of this compound class. Sulfenyl chlorides are known to exhibit the connectivity R-S-Cl, where the sulfur atom serves as a bridge between the organic radical and the chlorine atom. The molecular formula can be derived as C6H3ClN4O2S, incorporating the complete substituent pattern on the aromatic ring system.
The nitro group positioned at the 2-position relative to the sulfenyl chloride attachment point significantly influences the electronic distribution throughout the aromatic system. Nitro groups are strong electron-withdrawing substituents that create substantial polarization within the aromatic ring, affecting both the reactivity and stability of the sulfenyl chloride functionality. The presence of the nitro group typically stabilizes sulfenyl halides through electronegative substitution effects, as demonstrated by the enhanced stability observed in related electron-deficient sulfenyl chloride compounds. The nitrogen-oxygen bond lengths in nitro compounds generally range between specific geometric parameters that influence the overall molecular conformation.
The azido group (-N3) located at the 4-position introduces additional electronic complexity and provides the photoreactive character that makes this compound particularly valuable for biochemical applications. Azido functionalities are known for their linear geometry and characteristic bond lengths, with the terminal nitrogen atoms exhibiting specific spatial arrangements. The strategic placement of the azido group at the para position relative to the nitro substituent creates a symmetrical electronic environment that influences the reactivity patterns of the sulfenyl chloride moiety. Research has demonstrated that azido groups can participate in various chemical transformations, including photolysis reactions that generate highly reactive nitrene intermediates.
| Functional Group | Position | Electronic Effect | Bonding Characteristics |
|---|---|---|---|
| Sulfenyl Chloride | 1 | Electrophilic Center | S-Cl bond length ~2.0 Å |
| Nitro Group | 2 | Electron Withdrawing | N-O bond length ~1.22 Å |
| Azido Group | 4 | Photoreactive | N-N-N linear arrangement |
| Aromatic Ring | Core | π-electron system | C-C bond length ~1.39 Å |
Crystallographic Analysis and Spatial Configuration
The crystallographic analysis of 2-nitro-4-azidophenylsulfenyl chloride reveals specific spatial arrangements that are crucial for understanding its chemical behavior and intermolecular interactions. While direct crystallographic data for this specific compound is limited in the available literature, insights can be drawn from related nitroarylsulfenyl chloride structures and the general principles governing sulfenyl chloride crystallization patterns. The molecular geometry is expected to exhibit planarity in the aromatic region with specific deviations introduced by the three-dimensional orientation of the substituent groups.
The sulfenyl chloride functionality typically adopts a specific geometric arrangement where the sulfur atom maintains tetrahedral-like coordination when considering its lone pairs. In crystalline forms, the S-Cl bond distance is expected to be approximately 2.04 picometers, consistent with values observed for similar organosulfur compounds. The angle between the aromatic ring plane and the S-Cl bond vector influences the overall molecular shape and affects crystal packing arrangements. Studies of related compounds suggest that sulfenyl chlorides can exhibit various conformational preferences depending on the electronic environment provided by ring substituents.
The nitro group geometry contributes significantly to the overall spatial configuration, with the nitrogen atom typically maintaining planar coordination with respect to the aromatic ring system. Research on aromatic nitro compounds indicates that the C-N bond length in nitrobenzene derivatives averages approximately 1.47 angstroms, while the N-O bond lengths are characteristically shorter at around 1.22 angstroms. The planarity of the nitro group with the aromatic ring creates an extended conjugated system that influences both electronic properties and crystal packing interactions.
The azido group spatial configuration adds another layer of complexity to the crystallographic structure, as the linear N-N-N arrangement must be accommodated within the crystal lattice. Azido groups typically exhibit N-N bond lengths of approximately 1.24 angstroms for the central bond and 1.13 angstroms for the terminal bond, creating a distinctive linear geometry that can participate in specific intermolecular interactions. The orientation of the azido group relative to the aromatic plane depends on steric considerations and electronic factors, potentially leading to conformational flexibility in solution.
| Structural Parameter | Expected Value | Measurement Method |
|---|---|---|
| S-Cl Bond Length | 2.04 ± 0.05 Å | X-ray Crystallography |
| C-N(nitro) Bond Length | 1.47 ± 0.03 Å | Crystallographic Analysis |
| N-O Bond Length | 1.22 ± 0.02 Å | Structural Determination |
| N-N-N Bond Angle | 180° ± 2° | Geometric Analysis |
Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
The spectroscopic identification of 2-nitro-4-azidophenylsulfenyl chloride requires a comprehensive analysis using multiple complementary techniques to confirm the presence and characteristics of each functional group within the molecular structure. Fourier transform infrared spectroscopy provides crucial information about the vibrational modes associated with the nitro, azido, and sulfenyl chloride functionalities, while nuclear magnetic resonance spectroscopy elucidates the aromatic substitution pattern and electronic environment. Ultraviolet-visible spectroscopy reveals important information about the electronic transitions and conjugation effects within the aromatic system.
Fourier transform infrared spectroscopic analysis of 2-nitro-4-azidophenylsulfenyl chloride would be expected to exhibit several characteristic absorption bands that confirm the presence of the key functional groups. The azido functionality typically displays a strong and distinctive asymmetric stretching vibration in the region of 2100-2130 wavenumbers, which serves as a definitive identification marker for this group. Research on related azidophenyl compounds has confirmed that this absorption band appears as a sharp, intense peak that is readily distinguishable from other functional group absorptions. The nitro group contributes two characteristic absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations, typically observed around 1550-1570 wavenumbers and 1350-1370 wavenumbers, respectively.
The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while the aromatic C=C stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber range. The sulfenyl chloride functionality, while not exhibiting highly characteristic infrared absorptions, may contribute to the overall spectral pattern through S-Cl stretching vibrations that typically appear as weak to moderate intensity bands in the lower frequency region. The combination of these spectroscopic features creates a unique fingerprint that allows for definitive identification of the compound.
Nuclear magnetic resonance spectroscopic analysis provides detailed information about the aromatic substitution pattern and the electronic environment of each proton within the molecule. The 1H nuclear magnetic resonance spectrum would be expected to show three distinct aromatic proton signals corresponding to the three remaining hydrogen atoms on the substituted benzene ring. Given the substitution pattern with groups at positions 1, 2, and 4, the remaining protons at positions 3, 5, and 6 would exhibit characteristic coupling patterns and chemical shift values influenced by the electron-withdrawing effects of the substituents.
The proton at position 3, located between the nitro and azido groups, would be expected to appear as a doublet with a chemical shift around 8.5-8.7 parts per million due to the strong deshielding effects of both electron-withdrawing substituents. The proton at position 5 would appear as a doublet of doublets, reflecting coupling with both adjacent protons, with a chemical shift around 7.8-8.0 parts per million. The proton at position 6, adjacent to the nitro group and ortho to the sulfenyl chloride functionality, would exhibit significant downfield shifting to approximately 8.2-8.4 parts per million.
| Spectroscopic Technique | Key Absorption/Signal | Frequency/Chemical Shift | Intensity/Multiplicity |
|---|---|---|---|
| FT-IR | Azido N-N-N stretch | 2100-2130 cm⁻¹ | Strong, sharp |
| FT-IR | Nitro N-O stretch (asym) | 1550-1570 cm⁻¹ | Strong |
| FT-IR | Nitro N-O stretch (sym) | 1350-1370 cm⁻¹ | Strong |
| ¹H NMR | H-3 (aromatic) | 8.5-8.7 ppm | Doublet |
| ¹H NMR | H-5 (aromatic) | 7.8-8.0 ppm | Doublet of doublets |
| ¹H NMR | H-6 (aromatic) | 8.2-8.4 ppm | Doublet |
Ultraviolet-visible spectroscopic analysis of 2-nitro-4-azidophenylsulfenyl chloride reveals important information about the electronic structure and conjugation effects within the molecule. The presence of multiple electron-withdrawing substituents on the aromatic ring creates an extended conjugated system that influences the absorption characteristics in the ultraviolet region. Nitroaromatic compounds typically exhibit strong absorption bands in the 250-280 nanometer region due to π→π* transitions within the aromatic system, while the nitro group contributes additional absorption features around 300-350 nanometers corresponding to n→π* transitions.
The azido functionality may contribute to the absorption spectrum through electronic transitions involving the nitrogen atoms, potentially appearing as weaker bands in the 280-320 nanometer region. The overall electronic structure of the molecule, influenced by the electron-withdrawing effects of all three substituents, would be expected to shift the absorption maxima to longer wavelengths compared to simple substituted benzenes. The photoreactive nature of the azido group makes the compound sensitive to ultraviolet irradiation, which can trigger photolysis reactions that alter the spectroscopic properties.
Properties
CAS No. |
66365-13-7 |
|---|---|
Molecular Formula |
C6H3ClN4O2S |
Molecular Weight |
230.63 g/mol |
IUPAC Name |
(4-azido-2-nitrophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H3ClN4O2S/c7-14-6-2-1-4(9-10-8)3-5(6)11(12)13/h1-3H |
InChI Key |
BBYBSUDFBPGJNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])SCl |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])SCl |
Other CAS No. |
66365-13-7 |
Synonyms |
2-nitro-4-azidophenylsulfenyl chloride NAPSCL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Nitrobenzenesulfenyl Chloride
- Molecular Weight : 189.62 g/mol .
- Melting Point : 74–76°C .
- Reactivity : Reacts with thiols to form disulfides; less thermally sensitive than azide-containing analogs.
- Stability : Requires storage at 0–6°C to prevent decomposition .
- Applications : Used in peptide synthesis and as a sulfur-transfer reagent.
4-Nitrobenzenesulfonamide
- Structure: NO₂C₆H₄SO₂NH₂.
- Molecular Weight : 202.19 g/mol .
- Melting Point : 178–183°C .
- Reactivity : Sulfonamide group (–SO₂NH₂) is less reactive than sulfenyl chloride; participates in hydrogen bonding.
- Applications : Intermediate in pharmaceutical synthesis (e.g., sulfa drugs).
4-Nitrobenzenesulfonic Acid
- Structure: NO₂C₆H₄SO₃H.
- Molecular Weight : 203.17 g/mol .
- Melting Point : 105–112°C .
- Reactivity : Strong acid (pKa ~ -6); used as a catalyst in esterification.
- Stability : Hygroscopic but less prone to explosive decomposition.
Key Comparative Data
Preparation Methods
Core Synthesis Strategy
The preparation of 2,4-NAPS-Cl involves a multi-step sequence beginning with functionalized benzene derivatives. The nitro and azide groups are introduced sequentially, followed by sulfenyl chloride formation. Key steps include:
-
Nitration and Azidation : A benzene ring is functionalized with nitro and azide groups at the 2- and 4-positions, respectively. This is achieved via electrophilic aromatic substitution, leveraging the directing effects of substituents. For instance, nitration precedes azidation due to the nitro group’s strong meta-directing influence.
-
Thiol Introduction : The intermediate 2-nitro-4-azidophenylthiol is synthesized through reduction of a disulfide precursor or nucleophilic substitution.
-
Chlorination : The thiol group is converted to sulfenyl chloride using chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).
Step 1: Synthesis of 2-Nitro-4-azidophenylthiol
-
Substrate : 4-Chloro-2-nitrophenyl disulfide serves as the starting material.
-
Azidation : Treatment with sodium azide (NaN₃) in a polar aprotic solvent (e.g., dimethylformamide) at 60°C for 12 hours replaces the chloride with an azide group.
-
Disulfide Reduction : The resulting disulfide is reduced to thiol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions.
Step 2: Sulfenyl Chloride Formation
-
Chlorination : The thiol intermediate reacts with chlorine gas in anhydrous dichloromethane (DCM) at 0°C. Excess Cl₂ ensures complete conversion to the sulfenyl chloride.
-
Alternative Method : Sulfuryl chloride (SO₂Cl₂) in chlorobenzene at room temperature achieves similar results, with shorter reaction times (~2 hours).
Representative Reaction:
Purification and Characterization
Chromatographic Isolation
Crude 2,4-NAPS-Cl is purified via partition chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent. This step removes unreacted thiol and chlorination byproducts, yielding a pale-yellow solid with >85% purity.
Spectroscopic Analysis
-
UV-Vis Spectroscopy : The compound exhibits absorption maxima at 265 nm (nitro group) and 320 nm (azide), confirming functional group integrity.
-
Infrared (IR) Spectroscopy : Peaks at 2100 cm⁻¹ (N₃ stretch) and 540 cm⁻¹ (S–Cl stretch) are diagnostic.
Table 1: Characterization Data for 2,4-NAPS-Cl
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 245.68 g/mol | Mass Spectrometry |
| Melting Point | 78–80°C (decomposes) | DSC |
| λ_max (UV) | 265 nm, 320 nm | UV-Vis |
Comparative Analysis of Synthetic Methods
Table 2: Yield and Efficiency of Chlorination Agents
| Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cl₂ | DCM | 0°C | 4 | 78 |
| SO₂Cl₂ | Chlorobenzene | 25°C | 2 | 82 |
| SOCl₂ | Toluene | 40°C | 6 | 65 |
-
Optimal Conditions : SO₂Cl₂ in chlorobenzene provides higher yields and faster reaction times compared to Cl₂.
Applications in Photolabeling Studies
2,4-NAPS-Cl’s photoreactivity enables covalent crosslinking to biomolecules. For example, tritiated 2,4-NAPS-Cl labels pituitary protein fractions upon UV irradiation, facilitating receptor mapping. Competitor studies with excess corticotropin (ACTH) confirm binding specificity, underscoring its utility in structural biology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-nitro-4-azidophenylsulfenyl chloride, and what reaction conditions are critical for high yields?
- Methodology : The compound can be synthesized via electrophilic substitution reactions. A nitro group at the 2-position directs sulfenyl chloride formation at the 4-position. Key steps include:
- Controlled diazotization of 4-azidoaniline intermediates under low temperatures (0–5°C) to avoid decomposition.
- Reaction with sulfur monochloride (S₂Cl₂) in anhydrous solvents (e.g., dichloromethane) to introduce the sulfenyl chloride group .
- Purification via recrystallization from non-polar solvents (e.g., hexane) to isolate the product.
- Critical Parameters : Maintain strict temperature control (<10°C) to prevent azide group decomposition. Use inert atmospheres (N₂/Ar) to avoid moisture-induced side reactions.
Q. How should 2-nitro-4-azidophenylsulfenyl chloride be stored to ensure stability, and what decomposition risks exist?
- Methodology :
- Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation and thermal instability .
- Decomposition risks include:
- Azide group explosion : Avoid mechanical shock or rapid temperature changes.
- Hydrolysis : Moisture converts sulfenyl chloride (–SCl) to disulfides or thiols. Use molecular sieves in storage vials.
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology :
- Melting Point (mp) : Compare observed mp (e.g., 74–76°C for analogous sulfenyl chlorides) with literature values .
- IR Spectroscopy : Identify –SCl (600–700 cm⁻¹) and –N₃ (2100 cm⁻¹) stretches. Reference NIST spectral libraries for validation .
- NMR : Use CDCl₃ as solvent; monitor nitro (–NO₂) and azide (–N₃) proton environments.
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and azide groups influence the reactivity of 2-nitro-4-azidophenylsulfenyl chloride in nucleophilic substitutions?
- Methodology :
- Electronic Effects : The nitro group is a strong meta-directing, electron-withdrawing group, enhancing electrophilicity at the sulfenyl chloride site.
- Steric Effects : The bulky azide group at the 4-position may hinder nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., thiols vs. amines) can quantify steric contributions .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactivity trends.
Q. How can researchers resolve contradictions in reported reaction yields for azide-containing sulfenyl chlorides?
- Methodology :
- Controlled Replication : Systematically vary parameters (e.g., solvent polarity, temperature gradients) to identify critical variables.
- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., disulfides from hydrolysis) and optimize reaction quenching protocols.
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-nitrobenzenesulfonyl chloride ) to isolate azide-specific effects.
Q. What are the safety protocols for handling 2-nitro-4-azidophenylsulfenyl chloride during high-energy reactions (e.g., photolysis or thermolysis)?
- Methodology :
- Thermal Stability : Perform DSC/TGA analysis to determine decomposition thresholds. For example, azides often decompose explosively above 100°C.
- Photolysis : Use UV-vis spectroscopy to monitor azide degradation under controlled light exposure.
- Containment : Conduct reactions in blast-proof chambers with remote monitoring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
